[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride
Overview
Description
[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride is a chemical compound with the molecular formula C7H11NO2S2Cl. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of an ethanesulfonyl group attached to a thiophene ring, which is further connected to a methanamine group.
Scientific Research Applications
[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced via sulfonation reactions, where thiophene derivatives react with ethanesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Methanamine Group: The final step involves the nucleophilic substitution reaction where the thiophene derivative reacts with methanamine hydrochloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the ethanesulfonyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Mechanism of Action
The mechanism of action of [5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Another thiophene derivative with different functional groups.
2-Aminothiophene: A simpler thiophene derivative with an amino group.
5-Bromothiophene-2-carboxylic acid: A thiophene derivative with a bromine atom and a carboxylic acid group.
Uniqueness
[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
(5-ethylsulfonylthiophen-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S2.ClH/c1-2-12(9,10)7-4-3-6(5-8)11-7;/h3-4H,2,5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCJEMOKZXJUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(S1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089317-54-3 | |
Record name | [5-(ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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